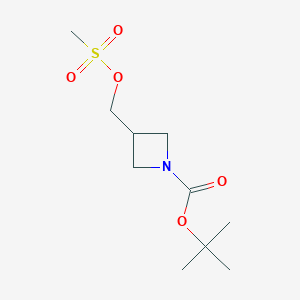
Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
概要
説明
Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (M2O6T1DPC) is an organic compound that has been gaining attention in the scientific community due to its potential applications in research and development. This compound has a unique structure and properties that make it an ideal candidate for a variety of scientific studies, including synthesis, applications, mechanisms of action, biochemical and physiological effects, and lab experiments.
科学的研究の応用
Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate has a wide range of potential applications in scientific research. For example, this compound has been used in the study of the structure and function of enzymes, as it has been shown to interact with certain enzymes in a way that can be used to study their activity. Additionally, it has been used in the study of drug metabolism and drug-drug interactions, as it can be used to study the metabolism of drugs and their interactions with other drugs. Finally, Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate has been used in the study of cell signaling, as it has been shown to interact with certain receptors and modulate their activity.
作用機序
The exact mechanism of action of Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is not yet fully understood. However, it is believed that this compound binds to certain enzymes and receptors, altering their activity and allowing for the study of their function. Additionally, it is believed that Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate may act as an agonist or antagonist of certain receptors, depending on the concentration of the compound.
生化学的および生理学的効果
The biochemical and physiological effects of Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate are not yet fully understood. However, it has been shown to interact with certain enzymes and receptors, leading to changes in their activity. Additionally, this compound has been shown to modulate the activity of certain cell signaling pathways, leading to changes in cellular processes.
実験室実験の利点と制限
Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is an ideal candidate for use in lab experiments due to its relatively low cost and ease of synthesis. Additionally, this compound is stable in aqueous solution and can be monitored using TLC. However, there are some limitations to using this compound in lab experiments, as it is not yet fully understood and the exact mechanism of action is still unknown.
将来の方向性
The future of Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is promising, as there is still much to be explored about this compound. Future research could focus on the exact mechanism of action, as well as the biochemical and physiological effects of this compound. Additionally, further research could explore the potential applications of this compound in drug metabolism and drug-drug interactions. Finally, further research could explore the potential of Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate as an agonist or antagonist of certain receptors, as well as its potential use in the study of cell signaling pathways.
特性
IUPAC Name |
methyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-3-5(8(9,10)11)12-6(4)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHCRQPCBVJSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570172 | |
| Record name | Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
CAS RN |
144740-55-6 | |
| Record name | Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)





![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)
